

Application Notes and Protocols: 5-Bromo-2-butyl-2H-indazole

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Compound of Interest

Compound Name: **5-Bromo-2-butyl-2H-indazole**

Cat. No.: **B594282**

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Disclaimer: Specific experimental protocols and biological data for **5-Bromo-2-butyl-2H-indazole** are not readily available in the public domain. The following application notes and protocols are representative examples based on established synthetic methodologies for 2H-indazoles and the known biological activities of the indazole scaffold. These are intended for illustrative purposes for researchers, scientists, and drug development professionals.

Overview and Physicochemical Properties

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities including anti-inflammatory, anti-tumor, and anti-bacterial effects.^{[1][2]} The 2H-indazole tautomer is a key structural motif in various therapeutic agents.^[3] **5-Bromo-2-butyl-2H-indazole** is a substituted indazole with potential for development as a biologically active agent. Its physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **5-Bromo-2-butyl-2H-indazole**

Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₃ BrN ₂	-
Molecular Weight	253.14 g/mol	Calculated
CAS Number	1280786-75-5	[4]
Appearance	Expected to be a solid or oil	-
Melting Point	Not available	-
Boiling Point	Not available	-
LogP	3.60	[4]
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	2	Calculated
Rotatable Bonds	3	Calculated

Synthesis Protocol: N-Alkylation of 5-Bromo-1H-indazole

A common method for the synthesis of 2-alkyl-2H-indazoles is the N-alkylation of the corresponding 1H-indazole. The following protocol is a representative procedure adapted from general methods for N-alkylation.

Objective: To synthesize **5-Bromo-2-butyl-2H-indazole** via N-alkylation of 5-bromo-1H-indazole.

Materials:

- 5-bromo-1H-indazole
- 1-Bromobutane
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)

- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of 5-bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Stir the suspension at room temperature for 15 minutes.
- Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **5-Bromo-2-butyl-2H-indazole**.
- Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hypothetical Biological Application: Kinase Inhibition

Indazole scaffolds are present in several approved kinase inhibitor drugs, such as Axitinib and Pazopanib.^[5] Based on this precedent, **5-Bromo-2-butyl-2H-indazole** is hypothesized to act as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) involved in cancer cell signaling.

Table 2: Hypothetical Kinase Inhibition Profile of **5-Bromo-2-butyl-2H-indazole**

Kinase Target	IC ₅₀ (nM)	Assay Type
VEGFR2	85	In vitro
PDGFR β	150	In vitro
c-Kit	320	In vitro
EGFR	>1000	In vitro

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **5-Bromo-2-butyl-2H-indazole** against a target kinase (e.g., VEGFR2).

Materials:

- Recombinant human VEGFR2 kinase
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 substrate
- **5-Bromo-2-butyl-2H-indazole** (test compound)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

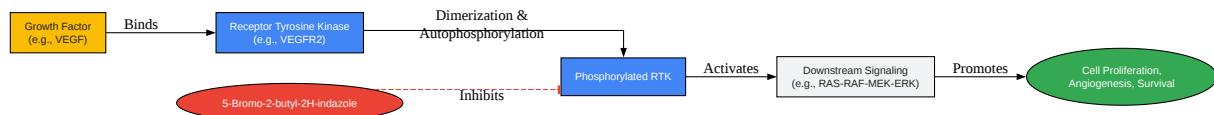
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 384-well white plates
- Plate reader capable of measuring luminescence

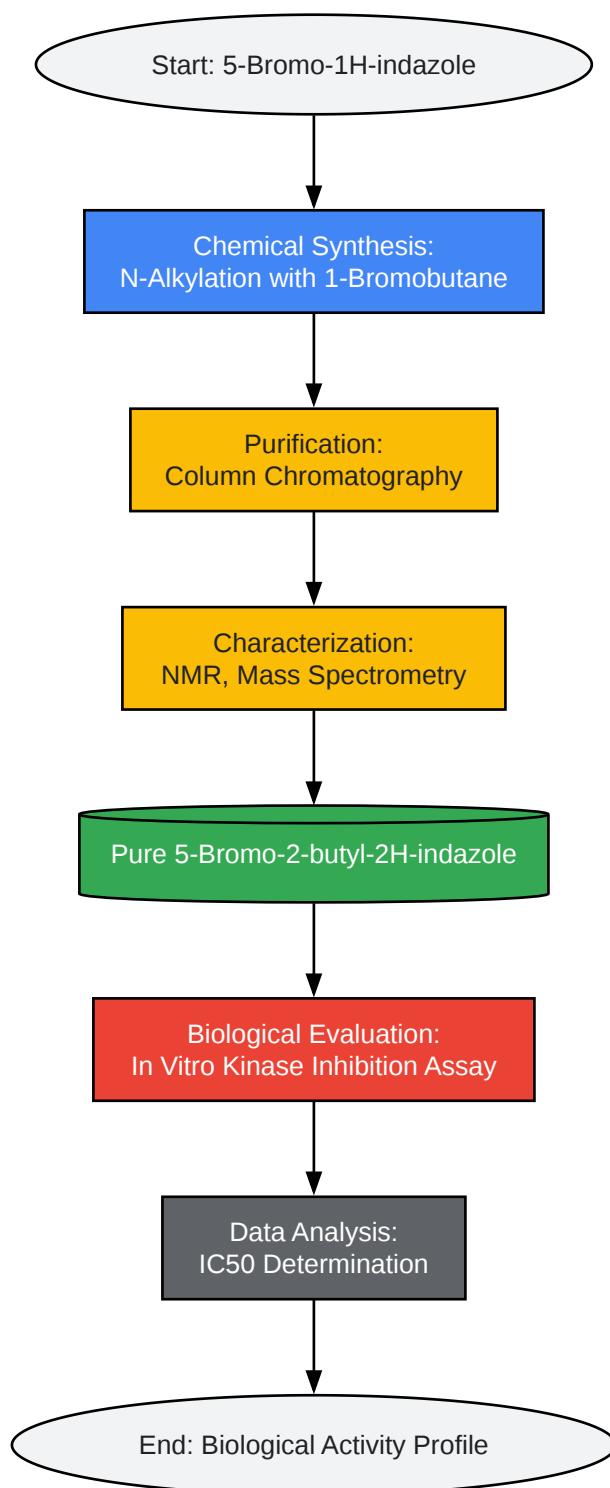
Procedure:

- Prepare a serial dilution of **5-Bromo-2-butyl-2H-indazole** in DMSO.
- In a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway





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